molecular formula C16H22N2O7S B10971584 4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid

4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid

Katalognummer: B10971584
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: NDXBECDPFXMKCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a butanoic acid moiety

Vorbereitungsmethoden

The synthesis of 4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine to form an intermediate. This intermediate is then reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as pyridine .

Analyse Chemischer Reaktionen

4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, leading to different biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID include:

The uniqueness of 4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H22N2O7S

Molekulargewicht

386.4 g/mol

IUPAC-Name

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C16H22N2O7S/c1-24-13-4-3-12(11-14(13)25-2)26(22,23)18-9-7-17(8-10-18)15(19)5-6-16(20)21/h3-4,11H,5-10H2,1-2H3,(H,20,21)

InChI-Schlüssel

NDXBECDPFXMKCC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.